molecular formula C21H24N4O2 B2900851 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797573-74-0

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No. B2900851
CAS RN: 1797573-74-0
M. Wt: 364.449
InChI Key: CJAYYODDWAPAON-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used for research purposes and has not been approved for clinical use.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves the inhibition of various enzymes and receptors. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell growth and proliferation. It has also been found to be a potent inhibitor of the histamine H1 receptor, which is involved in allergic reactions and inflammation.
Biochemical and Physiological Effects:
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and proliferation, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is its potency as an inhibitor of various enzymes and receptors. This makes it useful in drug discovery and development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide. One direction is to further study its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by this compound. Additionally, further research is needed to determine the potential toxicity of this compound and its safety for clinical use.

Synthesis Methods

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves several steps. The first step involves the reaction of 3-cyanopyridine-2-carboxaldehyde with piperidine to form 1-(3-cyanopyridin-2-yl)piperidine. This intermediate is then reacted with 2-phenoxypropanoic acid to form the final product.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of various enzymes and receptors, making it useful in drug discovery and development. It has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16(27-19-7-3-2-4-8-19)21(26)24-15-17-9-12-25(13-10-17)20-18(14-22)6-5-11-23-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYYODDWAPAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

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